molecular formula C19H22N4O3S B3290987 N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxy-3-methylbenzenesulfonyl)guanidine CAS No. 869074-97-5

N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxy-3-methylbenzenesulfonyl)guanidine

Cat. No.: B3290987
CAS No.: 869074-97-5
M. Wt: 386.5 g/mol
InChI Key: KJDRHYRCTPDQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxy-3-methylbenzenesulfonyl)guanidine is a complex organic compound that features an indole moiety and a sulfonyl guanidine group. Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The sulfonyl guanidine group adds further chemical versatility, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxy-3-methylbenzenesulfonyl)guanidine typically involves the coupling of tryptamine with a sulfonyl guanidine derivative. One common method uses N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include refluxing in an appropriate solvent such as methanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxy-3-methylbenzenesulfonyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the sulfonyl group can produce sulfoxides or sulfides.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxy-3-methylbenzenesulfonyl)guanidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxy-3-methylbenzenesulfonyl)guanidine is unique due to its combination of an indole moiety and a sulfonyl guanidine group. This combination provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry.

Properties

IUPAC Name

2-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxy-3-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-13-11-15(7-8-18(13)26-2)27(24,25)23-19(20)21-10-9-14-12-22-17-6-4-3-5-16(14)17/h3-8,11-12,22H,9-10H2,1-2H3,(H3,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDRHYRCTPDQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(=NCCC2=CNC3=CC=CC=C32)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxy-3-methylbenzenesulfonyl)guanidine
Reactant of Route 2
N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxy-3-methylbenzenesulfonyl)guanidine
Reactant of Route 3
Reactant of Route 3
N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxy-3-methylbenzenesulfonyl)guanidine
Reactant of Route 4
N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxy-3-methylbenzenesulfonyl)guanidine
Reactant of Route 5
Reactant of Route 5
N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxy-3-methylbenzenesulfonyl)guanidine
Reactant of Route 6
Reactant of Route 6
N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxy-3-methylbenzenesulfonyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.